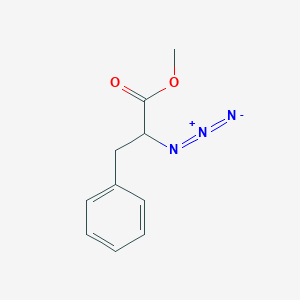

Methyl 2-azido-3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-azido-3-phenylpropanoate” is an organic compound that contains an azide functional group . It’s a versatile and valuable synthetic intermediate known for its wide variety of applications .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One approach involves the use of OYE, which catalyzes the chemo- and stereoselective hydrogenation of the C-C double bonds of α-alkyl aldehydes . Another method involves the use of azide ion in the synthesis of AZT (azidothymidine) through S N 2 reactions .Molecular Structure Analysis

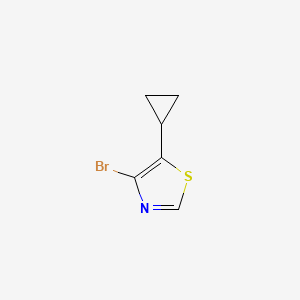

The molecular structure of “this compound” is characterized by the presence of an azide functional group. The azide ion is the conjugate base of hydrazoic acid, HN3 . The molecular formula is CHO with an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .Chemical Reactions Analysis

“this compound” exhibits interesting reactivity. For instance, it can participate in the “click reaction” between an azide and an alkyne, resulting in 1,2,3-triazoles . It can also undergo a Curtius rearrangement .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular formula of CHO, an average mass of 178.228 Da, and a monoisotopic mass of 178.099380 Da .Scientific Research Applications

1. Synthesis of Peptides and Amino Acids

Methyl 2-azido-3-phenylpropanoate has applications in the synthesis of peptides and amino acids. A study demonstrated its use in the copper(I)-catalyzed cycloaddition of terminal alkynes to azides, forming 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This process is compatible with solid-phase peptide synthesis on polar supports, showcasing its utility in creating diverse peptide structures (Tornøe, Christensen, & Meldal, 2002). Additionally, this compound has been utilized in the efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives, which are important in medicinal chemistry and drug development (Lee, Yoon, Chung, & Lee, 2001).

2. Application in Polymer Synthesis

In the field of polymer science, this compound contributes to the synthesis of polymers containing pseudohalide groups. A study highlighted its role in initiating the polymerization of 2-methylpropene, leading to the formation of polymers specifically functionalized by a carbon-to-nitrogen bond (Chéradame, Habimana, Rousset, & Chen, 1994).

3. Development of Antimicrobial Agents

This compound is also involved in the development of antimicrobial agents. A study reported the synthesis of N-arylidene-3-phenylpropane hydrazides and their subsequent conversion to N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, which exhibited significant antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).

4. Synthesis of Pharmaceutical Compounds

In pharmaceutical chemistry, the compound plays a role in the synthesis of derivatives of dexibuprofen, a nonsteroidal anti-inflammatory drug. These derivatives were synthesized and evaluated for their DNA binding interactions, demonstrating the potential of this compound in drug design and molecular interaction studies (Arshad, Zafran, Ashraf, & Perveen, 2017).

Mechanism of Action

Mode of Action

The azido group in Methyl 2-azido-3-phenylpropanoate can undergo a variety of reactions, including reduction, substitution, and cycloaddition . These reactions can lead to changes in the structure and function of the target molecules. For instance, α-azido ketones, a class of compounds similar to this compound, have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Biochemical Pathways

Azido sugars, which are structurally similar, have been used for metabolic labeling of glycans, enabling their visualization in cells and organisms . This suggests that azido compounds like this compound could potentially be incorporated into biochemical pathways in a similar manner.

Result of Action

Azido compounds are known to be mutagenic and can damage dna, potentially increasing the risk of developing cancer .

Safety and Hazards

“Methyl 2-azido-3-phenylpropanoate” should be handled with care due to its potential hazards. It’s advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment . In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

Methyl 2-azido-3-phenylpropanoate has been observed to participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . It interacts with enzymes such as N-bromosuccinimide (NBS), which initiates a free radical reaction . The compound’s benzylic position can undergo resonance stabilization, making it a key player in these biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like NBS. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide . This mechanism illustrates how this compound exerts its effects at the molecular level.

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Properties

IUPAC Name |

methyl 2-azido-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQGNNRTRLTMRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2411415.png)

![1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)